De(cladinosyl) Clarithromycin, also known as 5-O-Desosaminyl-6-O-methylerythronolide A, is a derivative of the macrolide antibiotic clarithromycin. This compound is notable for its structural modifications, specifically the removal of the cladinose sugar moiety, which influences its biological properties and applications. The compound is classified within the broader category of macrolide antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis.
De(cladinosyl) Clarithromycin can be derived from clarithromycin through specific chemical modifications. Clarithromycin itself is synthesized from erythromycin A, a natural antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus) . The synthesis of De(cladinosyl) Clarithromycin involves various chemical reactions that alter its structure while retaining some of the functional properties of the parent compound.
De(cladinosyl) Clarithromycin falls under the category of macrolide antibiotics, which are known for their efficacy against a range of bacterial infections. This classification is significant as it informs its mechanism of action and potential therapeutic applications.
The synthesis of De(cladinosyl) Clarithromycin can be approached through several methods, primarily involving the modification of clarithromycin or its precursors. One effective method includes:
This synthetic route aims to achieve high yields and purity while minimizing by-products, which is crucial for commercial applications.
The molecular formula for De(cladinosyl) Clarithromycin is , with a molecular weight of approximately 589.76 g/mol .
De(cladinosyl) Clarithromycin participates in various chemical reactions that define its properties:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
De(cladinosyl) Clarithromycin operates primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation. This action effectively halts bacterial growth and replication.
Relevant data such as NMR spectra and HPLC purity analyses are essential for confirming identity and purity during quality control processes .
De(cladinosyl) Clarithromycin serves multiple scientific purposes:
This compound's unique properties make it an important subject of study within medicinal chemistry and pharmaceutical development.
De(cladinosyl) clarithromycin (CAS No. 118058-74-5) is a semi-synthetic compound derived from the macrolide antibiotic clarithromycin. Its molecular formula is C₃₀H₅₅NO₁₀, with a molecular weight of 589.76 g/mol [5] [8]. The compound is systematically named as:(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,12,13-trihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione [8]. Common synonyms include:
Table 1: Physicochemical Properties
Property | Value | Reference |
---|---|---|
Melting Point | 237–240°C | [5] |
Solubility (25°C) | 40 g/L (calculated) | [5] |
Density | 1.17±0.1 g/cm³ | [5] |
Appearance | White to off-white solid | [7] [8] |
The compound retains clarithromycin’s aglycone core (a 14-membered lactone ring with hydroxyl, methyl, and methoxy functional groups) but lacks the L-cladinosyl sugar moiety at the C-3 position [4] [8]. This structural alteration significantly impacts its biological activity and physicochemical behavior.
De(cladinosyl) clarithromycin serves as a pivotal intermediate for understanding structure-activity relationships (SAR) in macrolide antibiotics. Its parent compound, clarithromycin, is a 14-membered macrolide characterized by:
Structural Comparison:
Fig. 1: Structural Comparison
Clarithromycin: Aglycone Core – Cladinose (C3) – Desosamine (C5) De(cladinosyl) Clarithromycin: Aglycone Core – H (C3) – Desosamine (C5)
This compound exemplifies the critical role of sugar moieties in macrolide antibiotics. While natural macrolides like erythromycin and clarithromycin require both sugars for optimal activity, synthetic derivatives like ketolides (e.g., telithromycin) intentionally remove the cladinose to overcome resistance mechanisms [4] [6]. De(cladinosyl) clarithromycin thus represents a structural bridge between classical macrolides and advanced ketolide designs.
In pharmaceutical manufacturing, de(cladinosyl) clarithromycin is formally designated "Clarithromycin EP Impurity I" by the European Pharmacopoeia [7] [8]. It arises during clarithromycin synthesis through three primary pathways:
Table 2: Impurity Classification and Control
Parameter | Details | Significance |
---|---|---|
Classification | European Pharmacopoeia Impurity I | Quality control benchmark [8] |
Formation Stage | Final methylation step or stability testing | Requires process optimization [10] |
Control Methods | Chromatographic purification (HPLC), pH control, reaction condition optimization | Limits ≤0.15% in final API [7] [10] |
The impurity’s levels are strictly monitored (typically ≤0.15%) in active pharmaceutical ingredients (APIs) due to its impact on drug efficacy [7]. Analytical methods like reversed-phase HPLC with UV detection are employed for quantification, leveraging the compound’s distinct retention time and spectroscopic profile [10]. Patent CN105418709A details synthetic routes specifically for this impurity, underscoring its importance in reference standard production for quality testing [10].
Mechanism of Formation During Synthesis:
Clarithromycin Intermediate → Acidic Conditions/Hydrolysis → De(cladinosyl) Derivative
This degradation is accelerated by:
Process modifications—such as using anhydrous solvents, controlled temperature, and protective group strategies—minimize its formation during API manufacturing [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: